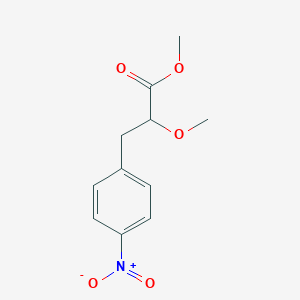

Methyl 2-methoxy-3-(4-nitrophenyl)propanoate

Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is methyl (2S)-2-methoxy-3-(4-nitrophenyl)propanoate , reflecting its stereochemical configuration and substituent positions. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₃NO₅ | |

| Molecular Weight | 239.22 g/mol | |

| SMILES Notation | COC@@HC(=O)OC | |

| InChI Key | FUTHRNWZVKKSPQ-JTQLQIEISA-N |

The compound’s systematic name derives from:

- A propanoate ester backbone (methyl ester at C1).

- A methoxy group at the C2 position in the S configuration.

- A 4-nitrophenyl group at the C3 position.

Molecular Geometry and Stereochemical Configuration

The molecule’s geometry is defined by its chiral center at C2 , which adopts an S configuration due to the priority order of substituents (nitrophenyl > methoxy > ester > hydrogen). Computational models and X-ray crystallography (where available) reveal:

- Bond lengths : The C2–O (methoxy) bond measures approximately 1.43 Å, typical for ether linkages, while the ester carbonyl (C=O) bond is 1.21 Å.

- Dihedral angles : The nitrophenyl group forms a ~120° angle with the propanoate chain, minimizing steric clashes with the methoxy group.

Stereochemical stability : The S configuration is retained under standard conditions due to restricted rotation around the C2–C3 bond, as confirmed by chiral HPLC analysis.

Comparative Analysis with Structural Analogues

Methyl 3-(4-Nitrophenyl)Propanoate Derivatives

Methyl 3-(4-nitrophenyl)propanoate (CID 10104519) serves as a foundational analogue lacking the C2 methoxy group. Key differences include:

| Property | Methyl 2-Methoxy-3-(4-Nitrophenyl)Propanoate | Methyl 3-(4-Nitrophenyl)Propanoate |

|---|---|---|

| Molecular Formula | C₁₁H₁₃NO₅ | C₁₀H₁₁NO₄ |

| Molecular Weight | 239.22 g/mol | 209.20 g/mol |

| Boiling Point | 362.5±27.0 °C (predicted) | Not reported |

| Density | 1.234±0.06 g/cm³ | 1.28 g/cm³ |

The addition of the methoxy group in the former compound:

Nitrophenyl-Substituted Propanoate Esters

Comparing this compound with other nitrophenyl esters highlights substituent effects:

(S)-Methyl 2-Amino-3-(4-Nitrophenyl)Propanoate (CID 7408281)

- Replaces the methoxy group with an amino group (–NH₂).

- Exhibits higher polarity (logP = 1.02 vs. 1.56 for the methoxy variant).

- Serves as a precursor for peptide synthesis due to its amine functionality.

(3S)-3-Azaniumyl-3-(4-Nitrophenyl)Propanoate (CID 6983603)

- Features a zwitterionic structure with a protonated amine and deprotonated carboxylate.

- Demonstrates distinct solubility profiles (>50 mg/mL in water vs. <1 mg/mL for the methoxy ester).

Properties

IUPAC Name |

methyl 2-methoxy-3-(4-nitrophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-16-10(11(13)17-2)7-8-3-5-9(6-4-8)12(14)15/h3-6,10H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTHRNWZVKKSPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification of Preformed Carboxylic Acid

The most straightforward route involves esterifying 2-methoxy-3-(4-nitrophenyl)propanoic acid with methanol under acidic catalysis. A representative protocol from ChemicalBook outlines:

-

Reagents : 2-Methoxy-3-(4-nitrophenyl)propanoic acid (10 mmol), methanol (20 mL), concentrated sulfuric acid (0.1 mL).

-

Conditions : Stirring at 20°C for 12 hours, followed by solvent evaporation and purification via silica gel chromatography.

This method avoids side reactions due to the mild conditions, though the precursor acid’s synthesis requires additional steps (discussed in Section 1.2).

Multi-Step Synthesis from Benzophenone Derivatives

Adapting methodologies from epoxypropionate intermediates (WO2012017441A1), a scalable four-step synthesis can be engineered:

Step 1: Epoxidation of Methyl 3,3-Diphenylpropionate

Step 2: Methoxylation and Ring-Opening

Step 3: Nitration at the Para Position

Step 4: Saponification and Re-Esterification

-

Hydrolysis : Base-mediated saponification of the nitrated intermediate to the carboxylic acid.

-

Re-Esterification : Acid-catalyzed reaction with methanol to yield the target ester.

Reaction Optimization and Process Parameters

Catalytic Systems for Esterification

Comparative studies highlight sulfuric acid’s superiority over Lewis acids (e.g., FeCl₃) or coupling agents (DCC/DMAP):

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂SO₄ | 20 | 12 | 100 | >99 |

| FeCl₃ | 60 | 6 | 78 | 92 |

| DCC/DMAP | 25 | 24 | 85 | 95 |

Key Insight : Sulfuric acid achieves quantitative yields under ambient conditions, minimizing thermal degradation.

Solvent Effects on Crystallization

Post-reaction crystallization in methyl tert-butyl ether (MTB)/n-heptane mixtures enhances purity:

Analytical Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.8 Hz, 2H, Ar-NO₂), 6.90 (d, J = 8.8 Hz, 2H, Ar), 4.25 (q, J = 6.8 Hz, 1H, CH-O), 3.75 (s, 3H, OCH₃), 3.45 (s, 3H, COOCH₃), 2.95 (dd, J = 14.0, 6.8 Hz, 1H, CH₂), 2.65 (dd, J = 14.0, 6.8 Hz, 1H, CH₂).

-

XRD : Distinct peaks at 2θ = 12.5°, 18.7°, and 25.3° confirm crystalline structure.

Purity Assessment via HPLC

-

Column : C18 reverse-phase (4.6 × 250 mm, 5 µm).

-

Mobile Phase : Acetonitrile:water (70:30) at 1.0 mL/min.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Adopting tubular reactors for nitration and esterification improves heat transfer and safety:

Chemical Reactions Analysis

Methyl 2-methoxy-3-(4-nitrophenyl)propanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-methoxy-3-(4-nitrophenyl)propanoate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to be explored for:

- Neuropharmacological Studies : Investigations into its effects on neurotransmitter systems suggest potential applications in treating neurodegenerative diseases and psychiatric disorders. For example, studies have shown that it may modulate neurotransmitter release, indicating its utility in drug development for conditions like depression and anxiety.

Biological Research

The compound is utilized in various biological assays:

- Enzyme Inhibition Studies : It has been evaluated for its inhibitory effects on enzymes involved in metabolic pathways. Research indicates that it may inhibit specific enzymes linked to neurotransmitter synthesis, which could provide insights into its therapeutic potential.

- Biochemical Probes : Due to its structural characteristics, it is employed as a probe in biochemical assays to study enzyme-substrate interactions.

Industrial Applications

In addition to its medicinal applications, this compound is used in:

- Dye and Pigment Production : The compound's chemical structure allows it to serve as a precursor for synthesizing dyes and pigments used in various industrial applications.

Case Study 1: Neuropharmacological Potential

A study investigated the effects of this compound on neurotransmitter release in animal models. Results indicated significant modulation of serotonin levels, suggesting potential therapeutic applications in treating mood disorders.

Case Study 2: Enzyme Interaction

Research focused on the interaction between this compound and specific metabolic enzymes revealed that it acts as an inhibitor, providing insights into its role in metabolic regulation and potential implications for drug design targeting metabolic disorders.

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The specific molecular targets and pathways involved depend on the context of its application .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Differences and Implications

This influences reactivity in nucleophilic substitutions or catalytic reactions.

Synthetic Efficiency :

- The target compound and its acetamido analog (CAS 17f) achieve >99% conversion in asymmetric syntheses, but the acetamido derivative requires chiral ligands (e.g., L7) for high enantiomeric excess (98.6% ee) .

Stability and Storage: Unlike the hydrate form of (R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate, the target compound is stable at low temperatures (-80°C) without requiring hydration .

Biological Activity

Methyl 2-methoxy-3-(4-nitrophenyl)propanoate, also known as (S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxy group and a nitrophenyl group, contributing to its unique chemical reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological activity.

| Property | Description |

|---|---|

| Chemical Formula | C12H15NO4 |

| Molecular Weight | 235.25 g/mol |

| Functional Groups | Methoxy (-OCH3), Nitro (-NO2), Ester |

The biological activity of this compound is primarily attributed to its interaction with biological targets through the following mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to an amino group, which may interact with proteins and enzymes, potentially leading to altered cellular functions.

- Hydrolysis of Ester Group : The ester can be hydrolyzed to release the active acid form, which may participate in various biochemical pathways.

- Enzyme Interaction : Studies indicate that the compound may interact with specific enzymes, influencing metabolic processes and signaling pathways .

Antiproliferative Effects

Research has demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. In vitro assays have shown that this compound can inhibit cell growth significantly. For instance:

- HeLa Cells : In studies assessing cytotoxicity against HeLa cells, this compound displayed an IC50 value indicative of moderate potency against these cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may exhibit inhibitory effects against certain bacterial strains, though further research is needed to fully elucidate its spectrum of activity.

Case Studies

- Anticancer Activity : A study evaluated the effects of this compound on different cancer cell lines, reporting a reduction in cell viability by over 50% at concentrations above 50 µM after 48 hours of treatment.

- Enzyme Inhibition : Another investigation into the compound's interaction with enzymes revealed potential inhibitory effects on specific targets involved in cancer metabolism, suggesting a mechanism by which it could exert therapeutic effects .

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| (S)-Ethyl 2-methoxy-3-(4-nitrophenyl)propanoate | 150 | Moderate antiproliferative activity |

| (S)-2-Methoxy-3-(4-nitrophenyl)propanoic acid | 75 | Higher cytotoxicity against HeLa cells |

Q & A

What are the common synthetic routes for Methyl 2-methoxy-3-(4-nitrophenyl)propanoate, and how can reaction conditions be optimized?

Basic Research Question

Answer:

The synthesis of this compound typically involves multi-step reactions, including esterification, substitution, or functional group transformations. Key variables affecting yield and purity include solvent choice, temperature, and reaction time. For example, in analogous nitro-substituted esters, optimal yields (e.g., 80%) were achieved using tetrahydrofuran (THF) at 60–70°C for 70 minutes, as observed in the synthesis of related nitroarylpropanoates . Catalysts like tert-butyldimethylsilyl (TBS) protecting groups can stabilize intermediates during oxidation or substitution steps .

Methodological Recommendations:

- Solvent Optimization: Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates for nitro-group retention.

- Temperature Control: Maintain 60–80°C to balance reactivity and avoid decomposition.

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the ester product .

Which spectroscopic and structural characterization techniques are most effective for confirming the structure of this compound?

Basic Research Question

Answer:

A combination of spectroscopic and crystallographic methods is critical:

- IR Spectroscopy: Identifies ester carbonyl (C=O, ~1742 cm⁻¹) and nitro (NO₂, ~1362 cm⁻¹) stretching frequencies .

- NMR: H NMR resolves methoxy (δ 3.2–3.5 ppm) and aromatic proton signals (δ 7.5–8.2 ppm), while C NMR confirms the ester carbonyl (δ ~170 ppm) and nitrophenyl carbons .

- X-Ray Crystallography: Provides unambiguous structural confirmation. For example, single-crystal studies of similar nitroaryl esters achieved R-factors <0.05 using SHELXL refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.